1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-pyrrolidin-3-yl-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C8H11N3O2/c12-7-8(13)11(4-3-10-7)6-1-2-9-5-6/h3-4,6,9H,1-2,5H2,(H,10,12) |
InChI Key |
VPAVAORNNMNJMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C=CNC(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves condensation and cyclization reactions starting from pyrrolidine derivatives and diketone or ketoamide precursors under controlled acidic or basic conditions. The key steps are:
- Condensation Reaction: Pyrrolidine or its derivatives react with 1,2-diketones or similar carbonyl compounds in the presence of an acid catalyst to form intermediate Schiff bases or imines.
- Cyclization: Subsequent intramolecular cyclization under heating or catalytic conditions forms the tetrahydropyrazine-2,3-dione ring system.
This approach requires precise control of temperature, pH, and reaction time to optimize yield and purity.
Specific Reported Synthetic Procedure
A typical synthesis reported involves:
| Step | Reagents/Conditions | Description |
|---|---|---|
| Condensation | Pyrrolidine + 1,2-diketone + acid catalyst | Formation of imine intermediate |
| Cyclization | Heating under reflux (acidic/basic medium) | Ring closure to form tetrahydropyrazine-2,3-dione |
| Purification | Chromatography (e.g., column chromatography) | Isolation of pure this compound |
The reaction is typically conducted in solvents like dioxane or toluene, with heating times ranging from 1 to 16 hours depending on the specific precursors and conditions.
Alternative Synthetic Routes and Related Cycloadditions
While direct synthesis via condensation/cyclization is most common, related heterocyclic compounds have also been prepared via Diels-Alder cycloaddition reactions involving pyrrolidine-containing dienes and dienophiles. For example, annulated bipyridine analogues incorporating pyrrolidine and tetrahydropyridine units have been synthesized through [4+2] cycloaddition/retro-cycloaddition sequences at elevated temperatures (ca. 100 °C) in solvents such as dioxane. Although these methods are more complex and target different heterocyclic frameworks, they demonstrate the versatility of pyrrolidine-containing heterocycles synthesis.
Reaction Mechanism Insights
- The initial condensation forms an imine or enamine intermediate.
- Intramolecular nucleophilic attack leads to ring closure forming the tetrahydropyrazine ring.
- Keto groups at positions 2 and 3 stabilize the ring system and influence reactivity.
- Reaction conditions favor the formation of the dione tautomer, which is key for biological activity.
Crystallographic and Conformational Data
X-ray crystallography studies on similar compounds reveal that steric interactions within the fused ring system influence conformational stability and reactivity. The spatial arrangement of the pyrrolidine ring relative to the tetrahydropyrazine-2,3-dione core affects both chemical behavior and biological interactions.
Summary Table of Preparation Methods
Research Discoveries and Applications
- The synthetic methods enable access to a compound with potential pharmacological activities, including anticancer and neurotransmitter-modulating properties.
- The presence of nitrogen heterocycles and keto groups is critical for receptor binding and enzyme interaction.
- Derivatives of tetrahydropyrazine-2,3-dione have been explored for their dual affinity to serotonin receptors and transporters, indicating the importance of synthetic accessibility for drug discovery.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the pyrazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but docking analyses suggest potential binding to specific protein pockets .
Comparison with Similar Compounds
Key Observations:
Electron-withdrawing groups (e.g., cyano): Improve thermal stability and energetic performance, as seen in HEDCs .
Synthetic Routes :
- The Ugi condensation is a versatile method for generating diverse tetrahydropyrazine-diones with variable substituents .
- Reductive amination or hydroboration (e.g., HBpin additions to pyrazines) can yield N-borylated derivatives, though these are less common for dione-containing analogs .
Pyrazine-diones with aryl groups are often explored as kinase inhibitors or antioxidants .
Physicochemical and Energetic Properties
Comparative data for select compounds:
Biological Activity
1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₈H₁₁N₃O₂
- SMILES : C1CC(NC(=O)C2=C(NC(=O)N2)C(=O)N1)C
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrazines exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(Pyrrolidin-3-yl)-...dione | Escherichia coli | 0.5 mg/mL |
| Staphylococcus aureus | 0.25 mg/mL | |
| Pseudomonas aeruginosa | 0.75 mg/mL |
The results suggest that this compound possesses notable antibacterial properties comparable to standard antibiotics such as streptomycin .
Anti-inflammatory Activity
In addition to its antimicrobial effects, the compound has been studied for its anti-inflammatory properties. A comparative study found that certain derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent.
Case Study: Anti-inflammatory Effects
A series of experiments were conducted where various concentrations of the compound were administered to cell cultures. The results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Activity
| Concentration (µM) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 55 | 50 |
| 100 | 70 | 65 |
These findings highlight the potential of this compound in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of tetrahydropyrazine derivatives has also been explored. In vitro studies demonstrated that these compounds induce apoptosis in various cancer cell lines.
Table 3: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 12.5 | Apoptosis induction |
| A431 (vulvar carcinoma) | 15.0 | Cell cycle arrest |
| MCF7 (breast cancer) | 18.0 | Caspase activation |
The mechanism of action appears to involve the activation of caspases and subsequent apoptosis pathways .
Q & A
Basic Research Questions
Q. What are the optimal green synthesis protocols for 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione?
- Methodological Answer : Multi-component reactions in ethanol under catalyst-free conditions are effective for synthesizing structurally related tetrahydropyrazine derivatives. Ethanol acts as a green solvent, and the absence of catalysts simplifies purification . Oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature is another green approach, avoiding toxic reagents like Cr(VI) or DDQ . Key considerations include:
- Monitoring reaction progress via TLC.
- Optimizing stoichiometry of reactants (e.g., hydrazine intermediates, aldehydes).
- Isolation via extraction and chromatography (e.g., alumina plugs for purification) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze H and C spectra to identify proton environments and confirm the pyrrolidine-tetrahydropyrazine fusion.
- X-ray diffraction : Single-crystal X-ray analysis resolves regiochemistry and hydrogen-bonding patterns. For example, analogous compounds like triazolopyridines were structurally validated using this method .
- FT-IR : Detect functional groups (e.g., carbonyl stretches near 1700 cm) .
Q. What functionalization strategies are viable for modifying the pyrrolidine ring?
- Methodological Answer : The pyrrolidine nitrogen and adjacent carbons can be modified via:
- Acylation : React with acyl chlorides in chloroform/pyridine to introduce amide or ester groups .
- Oxidation : Use NaOCl or oxoammonium salts to form imino or hydroxylated derivatives .
- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) for aryl group introduction, though solvent selection (e.g., ethanol/water mixtures) is critical to preserve the core structure .
Advanced Research Questions
Q. How can computational chemistry resolve electronic effects on the compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties and regioselectivity:
- Model substituent effects on the pyrrolidine ring’s electron density using software like Gaussian or ORCA.
- Compare HOMO/LUMO distributions to identify nucleophilic/electrophilic sites. For example, DFT was used to study pyrrolidine-2,3-dione derivatives, revealing charge localization at carbonyl groups .
- Validate computational results with experimental data (e.g., reaction yields, spectroscopic shifts) .
Q. What experimental strategies address contradictions in reported synthesis yields?
- Methodological Answer : Systematic optimization is required:
- Variable screening : Test solvent polarity (e.g., ethanol vs. acetonitrile), temperature (room temp vs. reflux), and catalyst loadings .
- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., reactant ratios, reaction time).
- Mechanistic studies : Probe intermediates via in situ IR or LC-MS. For instance, hydrazine intermediates in oxidative cyclizations were tracked to explain yield disparities .
Q. How does the compound’s fused-ring system influence its biological activity in drug discovery?
- Methodological Answer : The pyrrolidine-pyrazine dione core enhances binding to biological targets:
- Molecular docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock or Schrödinger. Analogous pyrazolo-triazolo-pyridines showed antifungal activity via tyrosine kinase inhibition .
- SAR studies : Modify substituents (e.g., alkyl/aryl groups) and assay activity. For example, 3,5-dimethylpyrazole derivatives exhibited enhanced antimicrobial properties .
- ADMET profiling : Assess solubility (LogP), metabolic stability (CYP450 assays), and toxicity (Ames test) .
Data Contradiction Analysis
Q. Why do different studies report conflicting stability data for this compound?
- Methodological Answer : Stability variations arise from:
- pH sensitivity : The diketopiperazine core may hydrolyze under acidic/basic conditions. Test stability in buffers (pH 2–12) via HPLC .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound better than protic solvents. Compare degradation rates using accelerated stability testing .
- Storage conditions : Moisture and oxygen exposure can degrade the compound. Use argon-purged vials and desiccants for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
